- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

956034-03-0 structure
Produktname:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
CAS-Nr.:956034-03-0
MF:C11H15NO5
MW:241.240503549576
MDL:MFCD12407824
CID:827240
PubChem ID:52987670
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate
- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
- OFSPCMNPGVKHEL-UHFFFAOYSA-N
- W9754
- ST24030999
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy
- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate
- methyl 3-{[(tert-butoxy)
- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)
- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate
- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
- AS-33280
- DTXSID70680939
- SCHEMBL189873
- AKOS015920459
- SB60901
- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester
- DA-32809
- CS-0154425
- BCP33197
- OSM-S-426
- 956034-03-0
-
- MDL: MFCD12407824
- Inchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
- InChI-Schlüssel: OFSPCMNPGVKHEL-UHFFFAOYSA-N
- Lächelt: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 241.09500
- Monoisotopenmasse: 241.09502258g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 5
- Komplexität: 297
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 77.8
- XLogP3: 2.3
Experimentelle Eigenschaften
- PSA: 81.26000
- LogP: 2.42680
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C(BD225385)
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Zolldaten
- HS-CODE:2932190090
- Zolldaten:
China Zollkodex:
2932190090Übersicht:
293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A109079-250mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 250mg |
$34.0 | 2023-09-01 | |
Ambeed | A109079-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$310.0 | 2024-04-15 | |
Chemenu | CM130086-1g |
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 1g |
$108 | 2024-07-18 | |
Chemenu | CM130086-5g |
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$372 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 100mg |
¥122.0 | 2023-08-31 | |
Alichem | A159002975-25g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 25g |
$2626.47 | 2023-08-31 | |
Chemenu | CM130086-5g |
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$748 | 2021-08-05 | |
Alichem | A159002975-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$1122.70 | 2023-08-31 | |
Ambeed | A109079-10g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 10g |
$691.00 | 2022-03-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 1g |
¥563.0 | 2024-07-19 |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
Referenz
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 45 min, -30 °C → 0 °C
1.2 45 min, -30 °C → 0 °C
Referenz
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β IsoformJournal of Medicinal Chemistry, 2011, 54(22), 7815-7833,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight
Referenz
- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agentsJournal of Medicinal Chemistry, 2015, 58(16), 6678-6696,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
Referenz
- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitorsMedChemComm, 2014, 5(12), 1821-1828,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
Referenz
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Verwandte Literatur
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Reinheit:99%
Menge:5g
Preis ($):279.0